Cas no 351-46-2 (2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester)

2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester
- Ethyl 3-(3-fluorophenyl)acrylate
- Ethyl3-(3-fluorophenyl)acrylate
- CS-0298730
- AKOS006241113
- 166250-00-6
- TS-00282
- ethyl (E)-3-(3-fluorophenyl)acrylate
- 351-46-2
- SCHEMBL24876
- ethyl(E)-3-(3-fluorophenyl)acrylate
- ethyl (E)-3-(3-fluorophenyl)prop-2-enoate
- ethyl (2E)-3-(3-fluorophenyl)prop-2-enoate
- EN300-1453814
- 2-Propenoic acid, 3-(3-fluorophenyl)-, ethyl ester
- MFCD03095010
- SCHEMBL24877
- NSC-636703
- NSC636703
- Ethyl (2E)-3-(3-fluorophenyl)-2-propenoate #
- (E)-3-(3-Fluoro-phenyl)-acrylic acid ethyl ester
- CHEMBL1980960
- Ethyl 3-fluorocinnamate
-
- インチ: InChI=1S/C11H11FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+
- InChIKey: LXHLBKGIOOFCAR-VOTSOKGWSA-N
- SMILES: CCOC(/C=C/C1C=CC=C(F)C=1)=O
計算された属性
- 精确分子量: 194.074
- 同位素质量: 194.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- XLogP3: 3.1
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- 密度みつど: 1.134
- Boiling Point: 269°C at 760 mmHg
- フラッシュポイント: 113°C
- Refractive Index: 1.533
- PSA: 26.30000
- LogP: 2.40200
2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12080103-5g |
Ethyl 3-(3-fluorophenyl)acrylate |
351-46-2 | 95+% | 5g |
$633 | 2024-07-24 |
2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester 関連文献
-
William C. Shearouse,Chelsea M. Korte,James Mack Green Chem. 2011 13 598
2-Propenoic acid,3-(3-fluorophenyl)-, ethyl esterに関する追加情報
2-Propenoic acid, 3-(3-fluorophenyl)-, ethyl ester (CAS No. 351-46-2): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
The compound CAS No. 351-46-2, chemically identified as 2-propenoic acid, 3-(3-fluorophenyl)-, ethyl ester, represents a significant molecule in the realm of chemical biology and medicinal chemistry. This ester derivative, featuring a conjugated system of a vinyl group and a fluorinated aromatic ring, has garnered attention due to its structural versatility and potential biological activities. The presence of the ethyl ester moiety not only influences its physicochemical properties but also opens avenues for further functionalization, making it a valuable scaffold for drug discovery initiatives.
In recent years, the pharmaceutical industry has increasingly focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Among these efforts, the exploration of fluorinated aromatic compounds has emerged as a prominent strategy. The fluorine atom in the 3-(3-fluorophenyl) group introduces unique electronic and steric effects that can modulate the binding affinity and metabolic stability of drug candidates. This feature has been extensively studied in the context of kinase inhibitors, antiviral agents, and anticancer drugs, where fluorine substitution often enhances target specificity and bioavailability.
The vinyl propenoic acid backbone of this compound provides a reactive site for various chemical transformations, including Michael additions, Diels-Alder reactions, and cross-coupling processes. These reactions are pivotal in constructing more complex molecular architectures, enabling the synthesis of derivatives with tailored pharmacological profiles. For instance, recent studies have demonstrated that vinyl esters can be hydrolyzed to form corresponding acrylic acids, which serve as key intermediates in the synthesis of bioactive molecules. This reactivity makes CAS No. 351-46-2 a versatile building block for medicinal chemists.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting enzyme-catalyzed processes. Enzymes such as cytochrome P450 monooxygenases play a crucial role in drug metabolism, and modulating their activity can lead to significant therapeutic benefits. The fluorophenyl group in this molecule can interact with hydrophobic pockets within enzyme active sites, thereby enhancing binding affinity. Moreover, computational studies have suggested that the conjugated system can participate in π-stacking interactions with aromatic residues in proteins, further stabilizing enzyme-inhibitor complexes.
Recent advancements in synthetic methodologies have also highlighted the utility of 2-propenoic acid derivatives in constructing heterocyclic scaffolds. For example, palladium-catalyzed cross-coupling reactions between aryl halides and alkynes have enabled the efficient introduction of fluorinated phenyl groups into various molecular frameworks. This approach has been particularly valuable in developing kinase inhibitors with improved selectivity over closely related enzymes. The ethyl ester functionality can be further modified through transesterification or hydrolysis to yield different derivatives with distinct biological activities.
The pharmacokinetic properties of this compound are also of great interest. The presence of both lipophilic (alkyl) and polar (carboxylic acid) moieties ensures adequate solubility across multiple biological compartments. This balance is critical for achieving optimal drug delivery and therapeutic efficacy. Additionally, fluorine substitution often enhances metabolic stability by reducing susceptibility to enzymatic degradation. These characteristics make CAS No. 351-46-2 an attractive candidate for further development into a lead compound for novel therapeutics.
In conclusion, 2-propenoic acid, 3-(3-fluorophenyl)-, ethyl ester (CAS No. 351-46-2) represents a promising entity in chemical biology and medicinal chemistry due to its structural features and potential biological applications. Its reactivity, combined with the influence of fluorine substitution on pharmacological properties, positions it as a valuable scaffold for drug discovery efforts. As research continues to uncover new synthetic strategies and biological targets, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
351-46-2 (2-Propenoic acid,3-(3-fluorophenyl)-, ethyl ester) Related Products
- 96426-60-7((E)-Methyl 3-(4-Fluorophenyl)acrylate)
- 352-03-4(Ethyl 3-(4-fluorophenyl)acrylate)
- 74325-03-4(Methyl (E)-3-fluorocinnamate)
- 1171705-53-5(N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)
- 1099048-69-7(1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid)
- 732287-96-6((1-methoxypropan-2-yl)thiourea)
- 2171573-73-0(tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate)
- 154801-30-6(2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide)
- 2227686-96-4((1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol)
- 2228569-26-2(2,2-difluoro-3-(1H-indol-2-yl)propanoic acid)




